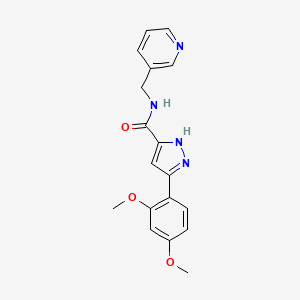![molecular formula C14H15NO2S B7543421 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)
2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine
Descripción general
Descripción
2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine, also known as DMS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide-based inhibitor that has shown promising results in the inhibition of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine involves the binding of the compound to the active site of the enzyme or protein. This binding leads to the inhibition of the enzyme or protein's activity, which can have various effects depending on the specific target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine depend on the specific target that is being inhibited. Inhibition of carbonic anhydrase IX can lead to the suppression of tumor growth and metastasis, while inhibition of other enzymes or proteins can have different effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine in lab experiments is its high potency and selectivity for certain targets. This can lead to more specific and effective inhibition of enzymes and proteins compared to other compounds. However, one limitation is that the compound may not be effective for all targets, and further research is needed to determine its efficacy for different applications.
Direcciones Futuras
There are several future directions for 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine research, including:
1. Investigation of its efficacy for inhibiting other enzymes and proteins.
2. Development of more potent and selective analogs of the compound.
3. Study of the compound's pharmacokinetics and toxicity in vivo.
4. Evaluation of its potential use in combination with other drugs for cancer treatment.
5. Exploration of its potential use in other research areas, such as neuroscience and infectious diseases.
Conclusion
In conclusion, 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine is a promising compound that has shown potential for use in various scientific research applications. Its high potency and selectivity make it an attractive option for the inhibition of certain enzymes and proteins. Further research is needed to determine its efficacy for different applications and to develop more potent and selective analogs of the compound.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine has been used in various scientific research applications, including the inhibition of enzymes and proteins. This compound has shown promising results in the inhibition of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. Inhibition of this protein can lead to the suppression of tumor growth and metastasis.
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-7-12(2)13(9-11)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHVEBVSOVZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
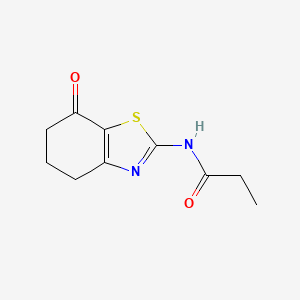
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
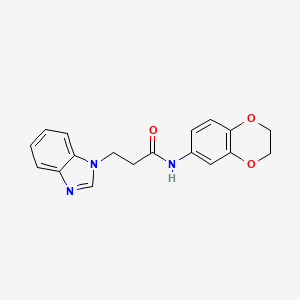

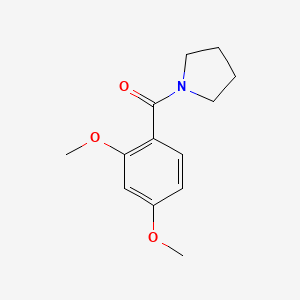
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)

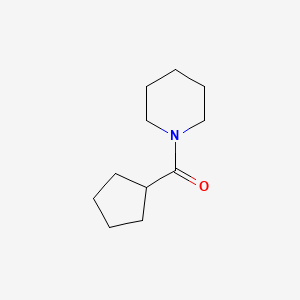
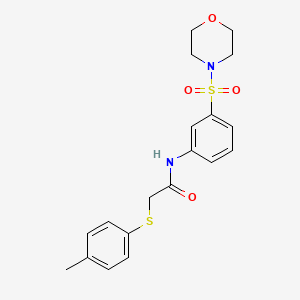
![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
